1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with piperidine under basic conditions to form 2-(piperidin-1-yl)pyrimidine.
Synthesis of the Urea Derivative: The intermediate is then reacted with 3,5-difluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the urea linkage or other functional groups.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various nucleophiles into the difluorophenyl ring.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluorophenyl)-3-(pyrimidin-4-yl)urea: Lacks the piperidinyl group, which may affect its binding properties and biological activity.
1-(3,5-Difluorophenyl)-3-((2-(morpholin-4-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine ring instead of piperidine, potentially altering its chemical and biological properties.
Uniqueness
1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the combination of its difluorophenyl group, piperidinyl-pyrimidinyl moiety, and urea linkage
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-12-8-13(19)10-15(9-12)23-17(25)21-11-14-4-5-20-16(22-14)24-6-2-1-3-7-24/h4-5,8-10H,1-3,6-7,11H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSZCMTKYFLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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